5-Bromo-4-Methyl-2-Nitropyridine chemical properties
5-Bromo-4-Methyl-2-Nitropyridine chemical properties
An In-depth Technical Guide to 5-Bromo-4-Methyl-2-Nitropyridine: Properties, Reactivity, and Synthetic Utility
Abstract
5-Bromo-4-Methyl-2-Nitropyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a bromine atom, a methyl group, and a nitro group on a pyridine core—provides a versatile platform for constructing more complex molecules. The electron-withdrawing nature of the nitro group and the potential for the bromine atom to act as a leaving group or a handle for cross-coupling reactions make it a valuable intermediate. This guide offers a comprehensive overview of its chemical properties, established synthetic routes, key reactions, and safety protocols, providing a crucial resource for scientists and drug development professionals.
Core Chemical and Physical Properties
5-Bromo-4-Methyl-2-Nitropyridine is characterized by the molecular formula C₆H₅BrN₂O₂.[1] The structure consists of a central pyridine ring substituted at key positions, which dictates its chemical behavior. The nitro group at the 2-position and the bromine at the 5-position are crucial for its reactivity, while the methyl group at the 4-position influences its electronic properties and can also serve as a reaction site.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| CAS Number | 1225278-70-5 | [2] |
| Appearance | Expected to be a solid at room temperature | [3] |
| Solubility | Soluble in chloroform | [3] |
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not widely published, its structure allows for the confident prediction of key features in its NMR and IR spectra based on well-established principles.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet with an integration of 3H would be present in the aliphatic region (around 2.3-2.6 ppm) corresponding to the methyl group.
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¹³C NMR Spectroscopy : The carbon NMR spectrum should display six unique signals: five for the aromatic carbons of the pyridine ring and one for the methyl carbon. The carbon atom bonded to the bromine (C-5) and the carbon bonded to the nitro group (C-2) would appear significantly downfield.[4]
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Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C/C=N stretching vibrations would also be present.[4]
Synthesis and Handling
The primary route for synthesizing 5-Bromo-4-Methyl-2-Nitropyridine involves the oxidation of its corresponding amino-pyridine precursor.
Synthetic Pathway
The compound is prepared from 2-amino-5-bromo-4-methylpyridine via oxidation of the amino group to a nitro group using a potent oxidizing mixture.[3] This reaction is a standard transformation in heterocyclic chemistry.
Caption: Synthesis workflow for 5-Bromo-4-Methyl-2-Nitropyridine.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established patent literature.[3]
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Reaction Setup : In a suitable reaction vessel, dissolve 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid.
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Cooling : Cool the solution in an ice-water bath to maintain a temperature between 0-15°C.
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Addition of Oxidant : Slowly add a pre-mixed solution of concentrated sulfuric acid and hydrogen peroxide to the reaction mixture while stirring vigorously.
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Reaction : After the addition is complete, allow the reaction to proceed until completion (monitoring by TLC is recommended).
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Work-up : Pour the reaction mixture into an ice-water mixture to precipitate the product.
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Neutralization & Isolation : Adjust the pH of the aqueous solution to 7-8 using a suitable base to ensure complete precipitation.
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Purification : Collect the solid product by suction filtration, wash the filter cake with water, and dry to obtain 5-Bromo-4-Methyl-2-Nitropyridine.
Safety and Handling
5-Bromo-4-Methyl-2-Nitropyridine and related nitropyridines are hazardous compounds that require careful handling.[2]
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Hazards : The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]
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Precautions :
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Always handle in a well-ventilated area or a chemical fume hood.[5][6]
-
Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[6]
-
Avoid the formation of dust.[6]
-
Wash hands thoroughly after handling.[2]
-
Store in a tightly closed container in a dry, cool place.
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Chemical Reactivity and Synthetic Applications
The reactivity of 5-Bromo-4-Methyl-2-Nitropyridine is governed by its three functional groups, making it a versatile intermediate for further chemical modifications.
Caption: Key reactivity pathways for 5-Bromo-4-Methyl-2-Nitropyridine.
Oxidation of the Methyl Group
The methyl group at the 4-position can be oxidized to a carboxylic acid, providing a route to isonicotinic acid derivatives.
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Protocol : Dissolve 5-bromo-4-methyl-2-nitropyridine in concentrated sulfuric acid and treat it with an oxidizing agent like sodium dichromate (Na₂Cr₂O₇). After stirring, the mixture is poured into crushed ice, and the resulting solid, 5-bromo-2-nitroisonicotinic acid, is collected.[3] This transformation is valuable for introducing a carboxylic acid handle for amide coupling or other modifications.
Reduction of the Nitro Group
The nitro group is readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl). This reaction is fundamental in drug discovery, as it unmasks a nucleophilic amino group. The resulting 5-bromo-4-methylpyridin-2-amine is a key building block for synthesizing kinase inhibitors and other biologically active molecules.[7][8]
Reactions at the Bromo Position
The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
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Palladium-Catalyzed Cross-Coupling : The bromo substituent is an excellent leaving group for reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkyne groups at this position, enabling the rapid generation of diverse chemical libraries for screening in drug discovery programs.[9]
Conclusion
5-Bromo-4-Methyl-2-Nitropyridine is a strategically functionalized heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined reactivity allows for selective modifications at the methyl, nitro, and bromo positions. For researchers engaged in the synthesis of novel pharmaceuticals, particularly kinase inhibitors, or other complex organic molecules, this compound represents a valuable and versatile building block. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
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Chem-Impex. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. [Link]
- Google Patents.
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Chemical Research. [Link]
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IndiaMART. 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98%. [Link]
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PubChem. 5-Bromo-2-methyl-4-nitropyridine. [Link]
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
Hoffman Fine Chemicals. CAS 446284-18-0 | 5-Bromo-2-methoxy-4-nitropyridine. [Link]
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PubChem. 5-Bromo-3-methyl-2-nitropyridine. [Link]
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